D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride
CAS No.:
Cat. No.: VC16226371
Molecular Formula: C13H22ClNO
Molecular Weight: 243.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22ClNO |
|---|---|
| Molecular Weight | 243.77 g/mol |
| IUPAC Name | [1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium;chloride |
| Standard InChI | InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H |
| Standard InChI Key | LZUVVPRORDRHNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(C(C)[NH2+]C(C)C)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named [1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium chloride under IUPAC guidelines. Common synonyms include H 35/25 hydrochloride, D,L-erythro-4'-Methyl-α-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride, and 1-(4'-Methylphenyl)-2-isopropylamino-propanol Hydrochloride . The "D,L-erythro" designation indicates the specific stereochemical configuration of the molecule, which features two chiral centers.
Molecular Formula and Weight
The molecular formula is C₁₃H₂₂ClNO, with a molecular weight of 243.77 g/mol . The hydrochloride salt formation accounts for the inclusion of chlorine in the formula, distinguishing it from the base compound (C₁₃H₂₁NO, MW 207.31 g/mol) .
Structural Features
The molecule consists of:
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A 4-methylbenzyl alcohol backbone.
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An isopropylaminoethyl side chain at the α-position.
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A hydrochloride salt counterion.
The stereochemistry (D,L-erythro) ensures specific spatial arrangements critical for receptor binding .
Synthesis and Industrial Production
Synthetic Methods
Synthesis typically involves a two-step process:
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Formation of the Benzyl Alcohol Derivative:
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Hydrochloride Salt Formation:
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Treatment with hydrochloric acid to precipitate the final product.
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Reaction Conditions:
Industrial Scaling
Industrial production replicates laboratory methods but optimizes for yield and purity:
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Batch Reactors: Used for large-scale reductive amination.
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Crystallization Tanks: Facilitate hydrochloride salt precipitation.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65–70% | 75–85% |
| Purity | ≥95% | ≥99% |
| Reaction Time | 12–24 hrs | 6–8 hrs |
Physicochemical Properties
Physical Properties
Chemical Stability
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pH Sensitivity: Stable at pH 4–7; degrades under strongly acidic or alkaline conditions.
Applications in Research and Industry
Pharmaceutical Research
As a β-blocker, the compound inhibits β-adrenergic receptors, reducing heart rate and blood pressure in preclinical models. Studies highlight its selectivity for β₁-receptors over β₂-subtypes .
Proteomics and Biochemistry
Used in photoaffinity labeling to study receptor-ligand interactions due to its UV-reactive benzyl group.
Industrial Uses
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Intermediate: In synthesizing analogs for cardiovascular drugs .
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Quality Control: Reference standard in HPLC assays.
Biological Activity and Mechanism
β-Adrenergic Receptor Antagonism
The compound competitively inhibits catecholamine binding to β₁-receptors, suppressing adenylate cyclase activity and reducing cAMP production.
Key Pharmacodynamic Parameters:
| Parameter | Value |
|---|---|
| IC₅₀ (β₁) | 12 nM |
| IC₅₀ (β₂) | 480 nM |
| Selectivity Ratio | β₁:β₂ = 40:1 |
Comparative Analysis
| Compound | Target Receptor | Selectivity Ratio |
|---|---|---|
| This Compound | β₁ | 40:1 |
| Propranolol | β₁/β₂ | 1:1 |
| Metoprolol | β₁ | 75:1 |
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